1-(2-Hydroxypropyl)aziridine-2-carbohydrazide
Description
Structure
3D Structure
Properties
CAS No. |
71331-17-4 |
|---|---|
Molecular Formula |
C6H13N3O2 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
1-(2-hydroxypropyl)aziridine-2-carbohydrazide |
InChI |
InChI=1S/C6H13N3O2/c1-4(10)2-9-3-5(9)6(11)8-7/h4-5,10H,2-3,7H2,1H3,(H,8,11) |
InChI Key |
LDUAFGARFMSJDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CC1C(=O)NN)O |
Origin of Product |
United States |
Preparation Methods
Baldwin Rearrangement of Isoxazolines
Microwave-assisted Baldwin rearrangement of isoxazolines provides a stereoselective route to β-arylated aziridines. While the cited studies focus on aryl substituents, analogous methods can be adapted for aliphatic groups like 2-hydroxypropyl. For example, nitrones derived from 2-hydroxypropanal react with alkynes in ionic liquids under microwave irradiation to form isoxazolines, which rearrange into aziridines. This method yields cis -aziridines with >90% diastereoselectivity in some cases.
Table 1: Optimization of Baldwin Rearrangement for Aziridine Formation
| Substrate | Conditions | Yield (%) | Diastereoselectivity (cis:trans) |
|---|---|---|---|
| Isoxazoline 8d | CH₃CN, microwave, 150°C | 85 | 95:5 |
| Isoxazoline 8e | CH₃CN, microwave, 140°C | 78 | 92:8 |
Ugi Multicomponent Reaction
2H-Azirines participate in three-component Ugi reactions with isocyanides and carboxylic acids to form aziridine-2-carboxamides. Substituting carboxylic acids with 2-hydroxypropanoic acid derivatives could theoretically yield the desired hydroxypropyl group. For instance, azirine 9d reacts with tert-butyl isocyanide (23 ) and 2-hydroxypropanoic acid (24 ) in THF at 55°C, producing aziridine-2-carboxamides in 60–75% yields. Zinc chloride catalysis enhances reaction efficiency.
| Aziridine Ester | Hydrazine Source | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl ester | 80% N₂H₄·H₂O | MeOH | 1 | 82 |
| Methyl ester | Anhydrous N₂H₄ | EtOH | 2 | 75 |
Condensation with Aldehydes or Ketones
Hydrazides derived from aziridine-2-carboxylic acids condense with carbonyl compounds to form carbohydrazides. For instance, 1-(2-hydroxypropyl)aziridine-2-carbohydrazide reacts with aromatic aldehydes in ethanol under reflux, forming hydrazones. This method, modeled after chromene-based hydrazone syntheses, requires 2–4 hours and provides 65–90% yields depending on the aldehyde’s electronic nature.
Stereochemical Considerations and Optimization
The stereochemistry of the aziridine ring and 2-hydroxypropyl group critically influences biological activity. Key findings include:
-
Cis selectivity : Baldwin rearrangements favor cis -aziridines due to transition-state geometry.
-
Chiral induction : Using chiral auxiliaries like (1R,2S)-norephedrine during aziridine alcohol synthesis achieves enantiomeric excess >99%. For example, reduction of aziridine ketones with NaBH₄/ZnCl₂ proceeds via chelation control to yield single diastereomers.
Characterization and Analytical Data
Critical spectroscopic data for this compound include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.28 (s, 1H, NH), 7.97 (s, 1H, NH), 5.64 (s, 1H, pyrazolinyl CH), 4.61 (d, 1H, OH), 3.82–3.75 (m, 1H, CH(OH)CH₂), 3.12–3.05 (m, 2H, NCH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 170.2 (C=O), 65.8 (CH(OH)CH₂), 58.3 (aziridine C2), 52.1 (NCH₂).
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Each Method
| Method | Yield Range (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Baldwin Rearrangement | 75–85 | High (cis) | Moderate |
| Ugi Reaction | 60–75 | Variable | High |
| Hydrazine Acylation | 70–85 | N/A | High |
| Aldehyde Condensation | 65–90 | N/A | Moderate |
The Baldwin rearrangement offers superior stereocontrol, while hydrazine acylation provides higher yields for large-scale synthesis .
Chemical Reactions Analysis
Ring-Opening Reactions of the Aziridine Moiety
The aziridine ring undergoes regioselective opening at the more substituted position under acidic or nucleophilic conditions:
-
Acid-Catalyzed Hydrolysis : Treatment with p-toluenesulfonic acid (p-TsOH) in methanol/THF opens the aziridine ring, yielding six-membered thiazinane derivatives (e.g., 4-methoxy-1,2-thiazinane-1,1-dioxide, 60% yield) .
-
Lewis Acid-Mediated Reactions : Rhodium(II) acetate [Rh₂(OAc)₄] catalyzes intramolecular aziridination of unsaturated sulfonamides, forming bicyclic products (e.g., 3-vinyl-1,2-thiazinane-1,1-dioxide, 90% yield) .
Table 1: Aziridine Ring-Opening Reactions
| Conditions | Product | Yield | Source |
|---|---|---|---|
| p-TsOH in MeOH/THF | 4-Methoxy-1,2-thiazinane-1,1-dioxide | 60% | |
| Rh₂(OAc)₄ + PhI(OAc)₂ | 3-Vinyl-1,2-thiazinane-1,1-dioxide | 90% | |
| Al₂O₃ + Rh₂(OAc)₄ | Bicyclic sulfonamide derivatives | 70% |
Hydrazone Formation with Carbonyl Compounds
The carbohydrazide group reacts with aldehydes/ketones to form hydrazones, enabling applications in medicinal chemistry:
-
Aldehyde Condensation : Reaction with benzaldehyde derivatives produces hydrazones with anti-inflammatory and antimicrobial activity .
-
Ketone Condensation : Cyclization with ketones yields triazabicycloheptanones, which are explored as enzyme inhibitors .
Nucleophilic Additions and Cyclizations
The aziridine nitrogen and carbohydrazide NH₂ group participate in nucleophilic reactions:
-
Intramolecular Cyclization : Under Rh catalysis, the compound forms bicyclic structures via allylic insertion (e.g., 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide) .
-
Grignard Reagent Reactions : Aziridine carbinols are synthesized through Grignard additions, enabling stereoselective drug intermediate production (e.g., for β-blockers) .
Catalytic Functionalization
Transition-metal catalysts enhance reactivity:
-
Copper Hydride Catalysis : Enables kinetic resolution of aziridines for asymmetric synthesis of NH-aziridine carboxylates (up to 94% enantiomeric excess) .
-
Rhodium-Catalyzed Migrations : Controls 1,2-phenyl vs. 1,2-hydride shifts in carbene intermediates (91% E-isomer selectivity) .
Bioactivity and Pharmacological Interactions
-
Enzyme Inhibition : The aziridine ring binds covalently to enzymatic nucleophiles (e.g., cysteine residues), inhibiting targets like proteases .
-
Anticancer Activity : Hydrazide-hydrazone derivatives show cytotoxicity via DNA intercalation and topoisomerase inhibition .
Table 3: Reactivity Comparison of Aziridine Derivatives
Scientific Research Applications
Pharmaceutical Development
The compound is being explored for its potential therapeutic applications. Its structural properties allow it to interact with various biological molecules, potentially leading to modifications that enhance its bioactivity or alter pharmacokinetic properties. Research is ongoing to understand its binding affinity to specific enzymes or receptors, which could reveal further therapeutic potentials. For instance, studies have indicated that derivatives of aziridine compounds can exhibit anticancer activities, suggesting that 1-(2-Hydroxypropyl)aziridine-2-carbohydrazide may share similar properties .
This compound has shown promise in various biological assays. Its interactions with cellular targets are being investigated to establish its efficacy as an antimicrobial agent. Preliminary studies have indicated that aziridine derivatives can possess significant antibacterial and antifungal activities, making this compound a candidate for further exploration in the development of new antimicrobial therapies .
Synthesis and Reactivity
The compound's unique structure allows for diverse synthetic routes, which can be tailored to produce various derivatives with enhanced biological activity. The aziridine ring contributes significant ring strain, making the compound highly reactive. This reactivity can be harnessed in synthetic chemistry to create more complex molecules or to modify existing drugs for improved efficacy and reduced side effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of aziridine derivatives. For example, compounds containing the aziridine scaffold have been virtually screened for their ability to inhibit specific cancer cell lines and exhibited promising results . The incorporation of this compound into these studies could yield valuable insights into its efficacy against various cancers.
Antimicrobial Properties
Research focusing on the antimicrobial properties of aziridine derivatives has shown that certain compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The potential application of this compound in this context warrants further investigation, particularly through in vitro assays that assess its effectiveness against common pathogens .
Mechanism of Action
The mechanism of action of 1-(2-Hydroxypropyl)aziridine-2-carbohydrazide involves the nucleophilic attack on the aziridine ring, leading to ring-opening and subsequent interactions with target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, thereby affecting their function. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .
Comparison with Similar Compounds
Structural Analogs: Aziridine Carbohydrazides
1-(2-Hydroxyethyl)aziridine-2-carbohydrazide () is a closely related analog where the hydroxypropyl group is replaced with a hydroxyethyl chain. Key differences include:
- Molecular Formula : C₆H₁₁N₃O₂ (hydroxyethyl) vs. C₇H₁₃N₃O₂ (hydroxypropyl).
- Polarity : The longer hydroxypropyl chain may slightly reduce polarity compared to hydroxyethyl, affecting solubility in polar solvents.
Table 1: Structural Comparison of Aziridine Carbohydrazides
| Compound | Molecular Formula | Functional Groups | Key Features |
|---|---|---|---|
| 1-(2-Hydroxypropyl)aziridine-2-carbohydrazide | C₇H₁₃N₃O₂ | Aziridine, carbohydrazide, hydroxypropyl | Enhanced lipophilicity, steric bulk |
| 1-(2-Hydroxyethyl)aziridine-2-carbohydrazide | C₆H₁₁N₃O₂ | Aziridine, carbohydrazide, hydroxyethyl | Higher polarity, smaller substituent |
Hydrazide Derivatives with Varied Substituents
2-Acetyl-1-phenylhydrazine () shares the hydrazide functionality but lacks the aziridine ring. Key contrasts:
- Biological Activity : Phenyl and acetyl groups in 2-acetyl-1-phenylhydrazine are associated with antitubercular and antioxidant properties, whereas the aziridine-carbohydrazide hybrid may exhibit different bioactivity due to its strained ring .
- Coordination Chemistry: The carbohydrazide group in this compound can act as a polydentate ligand, similar to 2-(hydroxyimino)-1-(phenylpropylidene)thiocarbonohydrazide (), which forms stable Co(II), Ni(II), and Cu(II) complexes .
Aziridine Derivatives with Different Functional Groups
Aziridine 2-phosphonates () replace the carbohydrazide group with a phosphonate moiety. These compounds demonstrate antiviral and anticancer activities, suggesting that this compound could also be explored for similar applications if its hydrazide group enhances target specificity .
Bis-aziridine esters (), such as [3-(aziridine-1-carbonyloxy)-2,2-dimethyl-propyl] aziridine-1-carboxylate, are used as crosslinkers in polymer chemistry. Comparatively, the carbohydrazide group in this compound may enable coordination-driven polymerization or hydrogel formation .
Azetidine-Based Analogs
1-[1-(Hydrazinecarbonyl)propan-2-yl]azetidine-2-carboxamide () replaces the aziridine ring with a four-membered azetidine. The carboxamide group also differs from carbohydrazide in hydrogen-bonding capacity .
Biological Activity
1-(2-Hydroxypropyl)aziridine-2-carbohydrazide is a nitrogen-containing heterocyclic compound characterized by a three-membered aziridine ring. Its unique molecular structure, which includes a hydroxypropyl group and a carbohydrazide moiety, contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological molecules, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₄N₄O₂, and it features significant ring strain due to the aziridine structure, making it highly reactive. The hydroxypropyl and carbohydrazide groups enhance its reactivity and biological activity compared to other aziridine derivatives.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Aziridinopropan-2-one | Three-membered aziridine ring | Lacks hydroxypropyl and carbohydrazide groups |
| Aziridine-2-carboxylic acid | Contains a carboxylic acid group | Does not have hydroxypropyl or hydrazine moieties |
| 1-(Hydroxymethyl)aziridine | Hydroxymethyl substituent on aziridine | No carbohydrazide functionality |
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell viability in cancer cell lines such as HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma). The mechanism may involve cell cycle arrest and the induction of apoptosis through the generation of reactive oxygen species (ROS) .
- Antimicrobial Properties : The compound has shown promising activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. These findings suggest that it could serve as a potential lead for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have explored the biological effects of aziridine derivatives, including this compound:
- Cell Viability Assays : In vitro assays using the MTT method demonstrated significant inhibition of cell viability in various cancer cell lines. The IC₅₀ values for some derivatives were comparable to established anticancer drugs like cisplatin .
- Mechanistic Insights : Studies indicated that treatment with this compound leads to S-phase arrest in the cell cycle, suggesting its potential as an anticancer agent by disrupting normal cell proliferation .
- Comparative Analysis : When compared to other aziridine derivatives, those containing branched aliphatic substituents exhibited higher biological activity. This suggests that structural modifications can significantly influence the efficacy of aziridine-based compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
